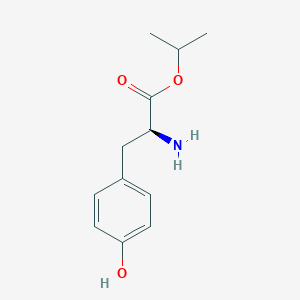

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate

Descripción general

Descripción

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate is a chiral ester derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate typically involves the esterification of (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid (L-tyrosine) with isopropanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:

Esterification Reaction:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes or catalysts can also be employed to facilitate the esterification process under milder conditions, reducing the need for harsh acids and high temperatures.

Análisis De Reacciones Químicas

Ester Hydrolysis and Saponification

The isopropyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or further functionalization:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M KOH in 50% ethanol/water, 78°C, 6h | 3-(4-Hydroxyphenyl)propanoic acid | 89% |

Hydrazide Formation

Reaction with hydrazine hydrate replaces the ester group with a hydrazide, enabling access to hydrazone derivatives:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Ethanol, reflux, 9h | -(4-Hydroxyphenyl)-β-alanine hydrazide | 94% |

Acylation of the Amino Group

The primary amino group reacts with acylating agents to form amides, enhancing stability or modulating bioactivity:

| Acylating Agent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Acetic anhydride | DMAP, CHCl, 25°C | -Acetylated derivative | Antifungal intermediates |

Condensation with Carbonyl Compounds

The amino group participates in Schiff base formation with aldehydes/ketones, forming hydrazones or heterocycles:

| Carbonyl Compound | Conditions | Product | IC (Fusarium) | Reference |

|---|---|---|---|---|

| 2-Cyanoethyl bromide | KCO, DMF, 60°C | -Dithiocarbamate derivative | 56 μM | |

| 2,5-Hexanedione | AcOH, 2-propanol, reflux | Pyrrole heterocycle | N/A |

Key Structural Modifications

Modifications at the phenolic hydroxyl or β-carbon influence reactivity and applications:

Stability and Degradation

Under oxidative conditions, the phenolic hydroxyl group undergoes oxidation, necessitating protective strategies:

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| CrO, HSO | CHCl, 25°C | Quinone derivative |

Aplicaciones Científicas De Investigación

Anticancer Applications

Recent studies have highlighted the potential of (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate derivatives as anticancer agents. Research indicates that these compounds can selectively inhibit the viability of cancer cells while exhibiting lower toxicity towards non-cancerous cells. For example:

- Cytotoxicity Studies : A study demonstrated that certain derivatives reduced the viability of A549 lung cancer cells by up to 50%, indicating promising anticancer properties .

- Mechanisms of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell migration, thereby preventing metastasis .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays, including the DPPH radical scavenging assay. Findings suggest that:

- Radical Scavenging Activity : Some derivatives exhibit significant antioxidant properties, comparable to well-known antioxidants like ascorbic acid .

- Potential for Neuroprotection : The antioxidant activity suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor .

Antimicrobial Applications

The compound has also been explored for its antimicrobial properties against drug-resistant pathogens. Key findings include:

- Antifungal Activity : Novel derivatives have shown effectiveness against fungal pathogens such as Fusarium oxysporum, with IC50 values indicating substantial antifungal activity .

- Broad Spectrum Activity : Research indicates that these compounds can target both bacterial and fungal pathogens, making them candidates for developing new antimicrobial agents .

Synthesis and Structure-Activity Relationship

The synthesis of this compound derivatives has been optimized using various methods, including ultrasound-assisted synthesis, which enhances yield and efficiency . The structure-activity relationship (SAR) studies indicate that modifications in the phenolic ring and amino acid backbone can significantly influence biological activity.

| Derivative | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Compound 20 | Anticancer | 31.2 | Selective against A549 cells |

| Compound 17 | Antioxidant | <20 | Comparable to ascorbic acid |

| Compound 6 | Antifungal | 56 | Effective against Fusarium oxysporum |

Mecanismo De Acción

The mechanism of action of (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor binding, leading to changes in cellular functions and metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

- Disodium (2S)-2-amino-3-(4-oxidophenyl)propanoate

- Sodium (S)-2-amino-3-(4-hydroxyphenyl)propanoate

Uniqueness

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate is unique due to its ester functional group, which imparts distinct chemical properties compared to its analogs. The ester group enhances its solubility in organic solvents and can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.

Actividad Biológica

(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate, also known as L-tyrosine isopropyl ester, is a chiral amino acid derivative with significant biological activity. Its molecular formula is C₁₂H₁₇NO₃, and it has a molecular weight of approximately 223.27 g/mol. The compound exhibits various biological properties due to its structural similarity to L-tyrosine, an essential amino acid involved in the synthesis of neurotransmitters and hormones.

Chemical Structure and Properties

The unique structure of this compound includes:

- An isopropyl group attached to the amino acid backbone.

- A hydroxyphenyl group that enhances its biological interactions.

This configuration allows the compound to participate in various biochemical pathways, influencing neurotransmitter systems and potentially offering therapeutic benefits.

Biological Activities

-

Neurotransmitter Synthesis :

- The compound contributes to the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine), which play critical roles in mood regulation, stress response, and cognitive functions.

-

Antimicrobial Properties :

- Research indicates that derivatives of amino acids with a 4-hydroxyphenyl moiety, like this compound, exhibit antimicrobial activity against multidrug-resistant pathogens. These compounds have been shown to be effective against ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics .

- Antioxidant Effects :

- Potential Anticancer Activity :

Research Findings

Case Studies

-

Antimicrobial Screening :

A library of amino acid derivatives featuring the 4-hydroxyphenyl moiety was synthesized and screened for activity against ESKAPE pathogens. Results indicated significant inhibition zones against Candida auris and other resistant strains, showcasing the potential of these derivatives as novel antimicrobial agents . -

Cytotoxicity Assays :

In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents . This suggests its potential utility in cancer treatment protocols.

Propiedades

IUPAC Name |

propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9/h3-6,8,11,14H,7,13H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLCSDOJYHFGZHH-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.